Regiochemical Purity and Isomer Differentiation: 3-Formyl vs 4-Formyl Analog
The target compound's 3-formyl-4-hydroxy substitution pattern is distinct from its 4-formyl-3-hydroxy isomer (CAS 1503735-25-8). While both share the same molecular formula (C12H15NO4) and molecular weight (237.25), their melting points and solid-state properties differ, which is critical for ensuring the correct regioisomer is used in synthesis. Using the incorrect isomer can lead to different spatial arrangements in downstream products .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 122-123 °C (from cyclohexane) |
| Comparator Or Baseline | tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate: melting point not specified in datasheet |
| Quantified Difference | Not quantifiable due to missing data for comparator |
| Conditions | Melting point determination for target compound in cyclohexane solvent |
Why This Matters
Melting point is a key identity and purity check; using the wrong isomer can compromise reaction fidelity and final product integrity.
